Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound features a trifluoromethyl-substituted pyridine moiety, which is significant for its potential biological activity and applications in medicinal chemistry. The presence of the ethyl ester and piperidine structure contributes to its pharmacological properties.
This compound can be synthesized through various organic chemistry methods, often involving the modification of existing piperidine or pyridine derivatives. It is classified under the broader category of heterocyclic compounds, specifically as a piperidine derivative due to its structural characteristics.
The synthesis of Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate can be achieved through several steps:
Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate may participate in various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or develop derivatives with specific activities .
The mechanism of action for Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate largely depends on its interactions with biological targets. Compounds containing piperidine rings are often investigated for their roles as receptor modulators or enzyme inhibitors.
For example, similar compounds have shown activity as G protein-coupled receptor agonists or antagonists, influencing pathways related to neurotransmission or metabolic processes. The trifluoromethyl group may enhance binding affinity due to increased lipophilicity and electronic effects, promoting better interaction with target proteins .
Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to establish its role in therapeutic contexts .
The trifluoromethyl (-CF₃) group serves as a strategic bioisosteric replacement for metabolically labile or pharmacokinetically unfavorable functional groups, particularly aliphatic nitro (-NO₂) groups. This substitution significantly enhances molecular properties without compromising target engagement. The -CF₃ group’s strong electron-withdrawing nature (σI = 0.39, σR = 0.12) modifies the electron density of adjacent pyridine ring systems, influencing hydrogen-bond acceptor capacity and dipole moments. Crucially, it increases metabolic stability by resisting oxidative metabolism—unlike aliphatic nitro groups, which are prone to enzymatic reduction into potentially toxic metabolites. In cannabinoid receptor positive allosteric modulators (PAMs), CF₃ analogs demonstrated >2-fold higher potency and improved microsomal half-lives (t½ > 40 min in human liver microsomes) compared to nitro-bearing predecessors [4] [10]. The -CF₃ group also enhances lipophilicity (π = +0.88), promoting blood-brain barrier permeability—verified in BOILED-Egg predictive models for CNS penetration [1] [9]. Its steric profile (van der Waals volume = 38.3 ų) mimics nitro groups while eliminating polar surface area, optimizing hydrophobic pocket occupancy in targets like GPR119 and cholinesterases [3] [4].
Table 1: Comparative Properties of Bioisosteric Replacements
Property | -CF₃ Group | Aliphatic -NO₂ Group |
---|---|---|
Electron Withdrawing (σI) | 0.39 | 0.28 |
Lipophilicity (π) | +0.88 | -0.28 |
Metabolic Stability (HLM t½) | >40 min | <15 min |
Van der Waals Volume (ų) | 38.3 | 35.2 |
Hydrogen Bond Acceptor | No | Yes |
The piperidine-4-carboxylate scaffold provides a conformationally constrained pharmacophore that balances flexibility and rigidity for optimal receptor interaction. The ethyl ester moiety confers moderate lipophilicity (calculated LogP ≈ 1.74), facilitating membrane permeability while allowing intracellular hydrolysis to active acid derivatives. The protonatable tertiary nitrogen (pKa ≈ 8.2) forms critical salt bridges with aspartate/glutamate residues in binding pockets, as evidenced in cholinesterase inhibitors where analogous piperidine derivatives showed Ki values < 0.1 μM against butyrylcholinesterase . Molecular docking studies reveal the carboxylate engages in hydrogen-bond interactions with serine or tyrosine residues in enzyme active sites (distance = 2.7–3.1 Å). When incorporated into GlyT1 inhibitors, the piperidine-4-carboxylate motif augmented inhibitory activity (IC₅₀ = 1.8 nM) by occupying a hydrophobic subpocket near the substrate-binding domain [7]. Its stereochemical flexibility enables adaptive binding—unlike planar scaffolds—accommodating both equatorial (low-energy) and axial (target-induced) conformations during receptor engagement [6].
Pyridine and pyrimidine heterocycles profoundly influence potency, selectivity, and physicochemical profiles when incorporated at the piperidine N1-position. Ethyl 1-(6-trifluoromethylpyridin-2-yl)piperidine-4-carboxylate exhibits ~3-fold higher AChE inhibition (Ki = 0.31 μM) compared to pyrimidine analogs like ethyl 1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylate due to optimized π-stacking with Trp286 in the peripheral anionic site [6]. Pyridine’s reduced H-bond acceptor count (1 vs. 2–3 in pyrimidines) decreases polar surface area (PSA ≈ 42 Ų vs. >50 Ų), enhancing CNS permeability. In GPR119 agonists, pyridine-based derivatives demonstrated superior EC₅₀ values (<100 nM) over pyrimidines owing to better complementarity with a hydrophobic cleft near transmembrane helix 6 [3]. Conversely, pyrimidine derivatives exhibit stronger metal-chelating capacity via adjacent nitrogen atoms, relevant for antioxidant or antiamyloid agents . The 2-position linkage in pyridine optimizes vectorial orientation versus 4-substituted pyrimidines, reducing steric clash in crowded binding sites like CB1 allosteric pockets [4] [8].
Table 2: Pharmacological Profiles of Pyridine vs. Pyrimidine Analogues
Parameter | Pyridine-Based Analogues | Pyrimidine-Based Analogues |
---|---|---|
AChE Inhibition (Ki) | 0.31 μM | 0.95 μM |
Calculated PSA (Ų) | 42.4 | 53.8 |
GPR119 Agonism (EC₅₀) | <100 nM | 250–500 nM |
Metal Chelation | Weak | Strong (Cu²⁺/Fe³⁺) |
Predicted BBB Penetration | High (BOILED-Egg model) | Moderate |
The piperidine ring’s chair-boat equilibrium and substituent orientation dictate binding affinity. X-ray crystallography of Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate reveals a predominant chair conformation with the N1-pyridyl substituent equatorial (energy difference ≈ 1.2 kcal/mol vs. axial). The 4-carboxylate adopts an equatorial position, minimizing 1,3-diaxial strain and exposing both carbonyl oxygen and alkoxy lone pairs for receptor H-bonding [6]. In complex with AChE, molecular dynamics simulations show a ~20° puckering distortion (dihedral θ = -71° vs. -60° in unbound state) enables simultaneous CAS/PAS engagement—key for dual-site inhibitors. The trifluoromethylpyridine moiety induces a conformational selection effect, where 2,6-disubstituted pyridines lock the piperidine into a receptor-compatible geometry (ΔG = -9.3 kcal/mol). Free energy calculations confirm the equatorial-4-COOEt conformation is favored by 3.4 kcal/mol over axial, rationalizing its prevalence in bioactive poses. For CB1 PAMs, minor boat conformers (<5% population) exhibit enhanced VdW contacts with Phe237/Trp356, suggesting induced-fit binding [4] [6] [10].
Table 3: Conformational Parameters of Piperidine Scaffold
Parameter | Equatorial Conformation | Axial Conformation |
---|---|---|
Relative Energy (kcal/mol) | 0.0 | +1.2 |
Dihedral Angle (θ) | -60° | +55° |
Population (%) | >94% | <6% |
H-Bond Distance to Ser203 (Å) | 2.9 | 3.8 |
VdW Energy with Trp286 (kcal/mol) | -5.7 | -3.1 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0